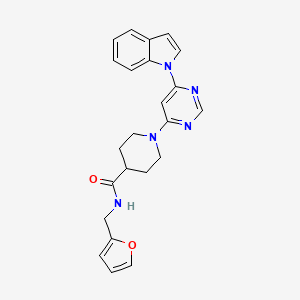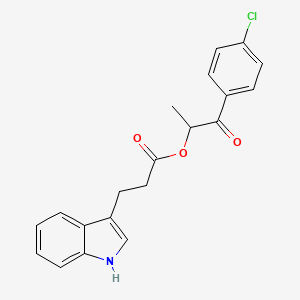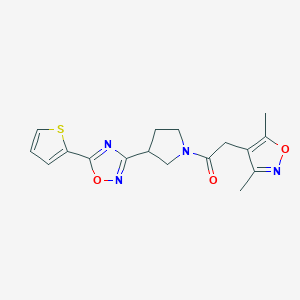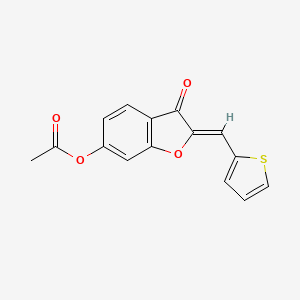
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have potential applications in the field of biochemistry and physiology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown compounds structurally similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide to have potential anticancer activity. For instance, Kumar et al. (2013) reported on the efficient synthesis of derivatives related to this compound, noting their promising anticancer properties in various cell lines, including breast, lung, and liver cancer cells (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Anti-angiogenic and DNA Cleavage Activities
Compounds similar to the one have shown significant anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized analogous derivatives and found them effective in blocking blood vessel formation and displaying distinct DNA binding/cleavage abilities, hinting at their potential as anticancer agents (Kambappa, V., Chandrashekara, G. K., Rekha, N. D., Shivaramu, P. D., & Palle, K., 2017).
Antiprotozoal Activity
Ismail et al. (2004) synthesized compounds structurally related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, which showed strong DNA affinities and were effective against protozoal infections like T. b. rhodesiense and P. falciparum, suggesting potential antiprotozoal applications (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).
Analgesic Activity
Similar compounds have been studied for their potential analgesic (pain-relieving) effects. Nie et al. (2020) explored the chemical modification of related molecules, noting their potential in alleviating chronic pain, which suggests potential utility in pain management (Nie, C., Li, Q., Qiao, Y., Hu, J., Gao, M., Wang, Y., Qiao, Z., Wang, Q., Yan, L., & Qian, H., 2020).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel derivatives that displayed significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of similar compounds in treating inflammation and pain (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Plant Growth Stimulation
Compounds structurally related have shown promise in stimulating plant growth. Pivazyan et al. (2019) reported that their synthesized compounds demonstrated a significant effect in promoting plant growth, suggesting potential agricultural applications (Pivazyan, V. A., Ghazaryan, E., Azaryan, Z. A., & Yengoyan, A., 2019).
Antimicrobial Activity
Research has also explored the antimicrobial potential of similar compounds. Chauhan et al. (2017) synthesized pyrimidino derivatives that exhibited antimicrobial activity, suggesting their use as antimicrobial agents (Chauhan, R., Siddiqi, A. A., & Dwivedi, J., 2017).
Wirkmechanismus
Indole Derivatives
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biological Activities
Indole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-23(24-15-19-5-3-13-30-19)18-7-10-27(11-8-18)21-14-22(26-16-25-21)28-12-9-17-4-1-2-6-20(17)28/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFLTULOEBIVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)
![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)


![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)
![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)
![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)